molecular formula C24H19BrN2O3 B4575535 2-(3-bromophenyl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide

2-(3-bromophenyl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide

Cat. No.: B4575535
M. Wt: 463.3 g/mol
InChI Key: MDJATGGTWHTDDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-bromophenyl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has been studied extensively by researchers due to its potential applications in various fields of science.

Scientific Research Applications

Optoelectronic Material Applications

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

Quinazoline derivatives, closely related to quinolines, have seen extensive research for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These materials are used in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. Additionally, arylvinylsubstituted quinazolines have shown potential as structures for nonlinear optical materials and colorimetric pH sensors (Lipunova et al., 2018).

Corrosion Inhibition

Quinoline and its derivatives as corrosion inhibitors

Quinoline derivatives are recognized for their effectiveness as anticorrosive materials. These compounds form highly stable chelating complexes with surface metallic atoms through coordination bonding, showcasing good effectiveness against metallic corrosion. This review highlights recent reports on quinoline-based compounds as anticorrosive materials, underscoring their significance and potential in protecting materials from corrosion (Verma et al., 2020).

Environmental Applications

Photocatalytic Degradation of Pollutants

Quinoline derivatives, due to their structure and reactivity, could potentially be involved in environmental applications such as the photocatalytic degradation of pollutants. While the specific compound 2-(3-bromophenyl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is not directly mentioned, quinoline structures are of interest in studies related to environmental decontamination and the breakdown of toxic substances through photocatalytic processes (Pichat, 1997).

Properties

IUPAC Name

2-(3-bromophenyl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O3/c1-29-22-11-10-17(13-23(22)30-2)26-24(28)19-14-21(15-6-5-7-16(25)12-15)27-20-9-4-3-8-18(19)20/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJATGGTWHTDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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